![molecular formula C12H13F2N3O2 B2487423 N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide CAS No. 1024506-20-4](/img/structure/B2487423.png)
N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide, also known as N-2,4-difluorophenyl-4-formylpiperazine-1-carboxamide, is a compound that has been studied for its potential applications in both scientific research and drug development. It has been found to possess a broad range of biochemical and physiological effects and is being studied for its potential therapeutic benefits.
Scientific Research Applications
Synthesis of Fluorinated Molecules
The compound is used in the synthesis of fluorinated molecules . Fluorinated molecules have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades .
Structural Analyses of Fluorinated Benzamides
Structural analyses of fluorinated benzamides have increased, with advances demonstrated in the enormous increase in benzamide datasets, structures, and published papers . This compound expands on the structural knowledge of halogenated benzamides .
Crystal Structure Determination
The crystal structure of this compound was determined using single-crystal X-ray diffraction methods . This provides valuable information about the arrangement of atoms in the crystal and the chemical bonds that hold the atoms together .
Hydrogen Bonding Studies
The compound is used in studies of hydrogen bonding . The primary intermolecular hydrogen bond is the amide–amide interaction linking molecules into 1D chains .
Molecular Stacking Research
This compound is used in research on molecular stacking . Molecular stacking refers to the arrangement of molecules in a crystal or in a molecule complex .
Mechanism of Action
Target of Action
The compound N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide has been identified to target several key proteins in the cell. These include mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) .
Mode of Action
It is known that azole antifungals, which are structurally similar, inhibit the biosynthesis of ergosterol, a constituent of fungal cell membranes . This suggests that N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide may interact with its targets in a similar manner, leading to changes in cell function.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 are all involved in various cellular processes, including cell growth, proliferation, and survival . By interacting with these targets, the compound could potentially disrupt these processes, leading to downstream effects on cell function.
Result of Action
The result of the compound’s action is likely to be dependent on the specific cell type and the presence of the target proteins. Given its potential targets, it is plausible that the compound could have antifungal or anticancer effects . .
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O2/c13-9-1-2-11(10(14)7-9)15-12(19)17-5-3-16(8-18)4-6-17/h1-2,7-8H,3-6H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSCNQIEWHTEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide |
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